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Abstract
Clobenpropit, also known as VUF 9153, is a potent and selective small molecule widely

utilized in pharmacological research.[1][2] It is a cornerstone tool compound for investigating

the roles of the histamine H3 and H4 receptors. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and detailed pharmacological

characteristics of Clobenpropit. It includes a summary of its primary and secondary

pharmacological targets, its influence on key signaling pathways, and detailed protocols for

relevant experimental procedures.

Chemical Structure and Physicochemical Properties
Clobenpropit is an isothiourea derivative containing an imidazole ring, a feature common to

many histamine receptor ligands, and a 4-chlorobenzyl group.[3] It is most commonly available

as a dihydrobromide salt, which enhances its solubility and stability.[4]

Table 1: Chemical Identifiers of Clobenpropit
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Identifier Value

IUPAC Name
N-(4-Chlorobenzyl)-S-[3-(4(5)-

imidazolyl)propyl]isothiourea dihydrobromide[5]

Synonyms VUF 9153

CAS Number
145231-35-2 (dihydrobromide), 145231-45-4

(parent)

Chemical Formula C₁₄H₁₇ClN₄S · 2HBr

Molecular Weight
470.65 g/mol (dihydrobromide), 308.83 g/mol

(parent)

SMILES
N=C(SCCCC1=CN=CN1)NCC2=CC=C(Cl)C=C

2.[H]Br.[H]Br

InChI

1S/C14H17ClN4S.2BrH/c15-12-5-3-11(4-6-

12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;;/h3-

6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);2*1H

Table 2: Physicochemical Properties of Clobenpropit Dihydrobromide

Property Value

Physical Form Solid

Purity >99%

Solubility
Water: Soluble to 100 mM DMSO: 30 mg/ml

Ethanol: 2.5 mg/ml

Storage Store at room temperature

Synthesis
The synthesis of Clobenpropit can be achieved through several routes. One efficient method

involves the use of 3-phenylpropionyl isothiocyanate (PPI). This approach provides a good

overall yield and is relatively rapid.
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Synthetic Scheme Overview
The synthesis generally involves the reaction of a protected histamine precursor with an

isothiocyanate, followed by reaction with 4-chlorobenzylamine and subsequent deprotection.
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Protected Clobenpropit

Reaction
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Figure 1: General Synthetic Workflow for Clobenpropit.

Experimental Protocol: Synthesis via PPI Method
This protocol is based on the methodology described for the synthesis of S-alkyl-N-

alkylisothioureas.

Step 1: Formation of N-Acylthiourea: React 4-chlorobenzylamine with 3-phenylpropionyl

isothiocyanate (PPI) in an appropriate solvent like dichloromethane. The reaction is typically

carried out at room temperature.

Step 2: S-Alkylation: The resulting N-acylthiourea is then reacted with a protected 3-(1H-

imidazol-4-yl)propyl halide (e.g., bromide or iodide) in the presence of a base such as
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potassium carbonate in a solvent like acetone. The imidazole group is typically protected

with a trityl (Tr) group.

Step 3: Deprotection: The protecting group on the imidazole nitrogen is removed using acidic

conditions, for example, by treatment with hydrochloric acid in a suitable solvent, to yield

Clobenpropit dihydrochloride. The dihydrobromide salt can be obtained by using

hydrobromic acid.

Pharmacological Properties
Clobenpropit is a dual-acting ligand, primarily known for its high affinity and antagonist/inverse

agonist activity at the histamine H3 receptor, and partial agonist activity at the histamine H4

receptor.

Table 3: Pharmacological Profile of Clobenpropit at Primary Targets

Receptor Species Assay Type Parameter Value

Histamine H3 Human
Radioligand

Binding
pKi 9.44

Rat
Radioligand

Binding
pKi 9.75

Guinea Pig
Radioligand

Binding
pKD 10.59

Human
Functional

(Inverse Agonist)
pEC50 8.07

-
Functional

(Antagonist)
pA2 9.93

Histamine H4 Human
Radioligand

Binding
Ki 13 nM

Human
Functional

(Partial Agonist)
EC50 3 nM
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Clobenpropit exhibits significantly lower affinity for histamine H1 and H2 receptors, with pKi

values of 5.2 and 5.6, respectively, demonstrating its selectivity for the H3 and H4 subtypes.

Off-Target Activities
Besides its primary targets, Clobenpropit has been shown to interact with other receptors and

transporters, which may contribute to its overall pharmacological profile.

Table 4: Off-Target Activities of Clobenpropit

Target Activity Parameter Value

Serotonin 5-HT3

Receptor
Binding Ki 7.4 nM

α2A-Adrenoceptor Binding Ki 17.4 nM

α2C-Adrenoceptor Binding Ki 7.8 nM

NMDA Receptor

(NR1/NR2B)

Noncompetitive

Antagonist
IC50 1 µM

Dopamine Transporter

(DAT)
Inhibitor IC50 490 nM

Neuroprotective and Other Effects
Clobenpropit has demonstrated a range of neuroprotective effects in various preclinical

models. These effects are often attributed to its ability to modulate neurotransmitter release

and reduce neuroinflammation.

Enhanced GABA Release: Clobenpropit enhances the release of GABA in cortical neurons,

which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.

Anti-inflammatory Effects: It can attenuate the release of pro-inflammatory cytokines such as

TNF-α and IL-6.

Cognitive Enhancement: By blocking presynaptic H3 autoreceptors, Clobenpropit increases

the release of histamine and other neurotransmitters like acetylcholine, which is associated
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with improved cognitive function.

Anti-cancer Properties: Recent studies have explored the anti-tumor effects of

Clobenpropit, particularly in pancreatic and cholangiocarcinoma models, where it appears

to inhibit tumor growth and metastasis.

Signaling Pathways
The pharmacological effects of Clobenpropit are mediated through its interaction with specific

signaling cascades.

Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit. As an inverse agonist, Clobenpropit reduces the constitutive activity of the H3

receptor, leading to an increase in intracellular cAMP levels.
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Figure 2: Clobenpropit's Action on the Histamine H3 Receptor Signaling Pathway.
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Recent evidence suggests that Clobenpropit can also act as an inhibitor of the CXCR4

receptor, a chemokine receptor involved in inflammation and cancer. This interaction may

contribute to its anti-inflammatory and anti-tumor effects.
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Figure 3: Clobenpropit's Interaction with the CXCR4 Signaling Pathway.

Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the

pharmacological activity of Clobenpropit.

Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound

for the H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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